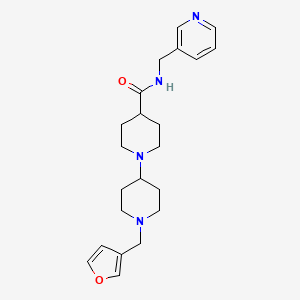![molecular formula C18H18BrN3O8S B5146164 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate (BBG) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBG is a sulfonylurea compound that is known to have a high affinity for the ATP-sensitive potassium (KATP) channels.
Wirkmechanismus
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate acts as a selective blocker of KATP channels. KATP channels are present in various tissues including the pancreas, heart, and brain. These channels play a crucial role in regulating cellular metabolism and are involved in the pathophysiology of various diseases. By blocking KATP channels, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can modulate cellular metabolism and prevent cell death.
Biochemical and Physiological Effects:
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been shown to have various biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress. 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can also increase the expression of neurotrophic factors and promote neurogenesis. Furthermore, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can enhance glucose-stimulated insulin secretion and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has several advantages for lab experiments. It is a selective blocker of KATP channels and does not affect other ion channels. 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate is also stable and can be easily synthesized in large quantities. However, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for administration. 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can also be toxic at high concentrations and requires careful dosing.
Zukünftige Richtungen
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has the potential for various therapeutic applications and there are several future directions for research. One direction is to investigate the use of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate in the treatment of metabolic disorders such as diabetes. Furthermore, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate can be used as a tool to study the role of KATP channels in various physiological processes.
Synthesemethoden
The synthesis of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate involves the reaction of 4-bromobenzylamine with N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycine methyl ester in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been shown to have anticonvulsant effects in animal models of epilepsy.
Eigenschaften
IUPAC Name |
(4-bromophenyl)methyl 2-[[2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O8S/c1-29-14-6-7-16(15(8-14)22(25)26)31(27,28)21-9-17(23)20-10-18(24)30-11-12-2-4-13(19)5-3-12/h2-8,21H,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYTONRKKPIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl 2-[(2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)

![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)
![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)


![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)

![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)